molecular formula C26H38N4O4S2 B2836987 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-45-0

2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2836987
CAS No.: 449768-45-0
M. Wt: 534.73
InChI Key: DQRHTGVRGQZLIO-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-c]pyridine core fused with a benzamido-carboxamide scaffold. Key functional groups include a bis(2-methylpropyl)sulfamoyl moiety at the 4-position of the benzamido ring and a propan-2-yl (isopropyl) substituent at the 6-position of the thienopyridine system. The sulfamoyl group likely enhances solubility and bioavailability, while the isopropyl substituent may influence steric interactions with biological targets.

Properties

IUPAC Name

2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O4S2/c1-16(2)13-30(14-17(3)4)36(33,34)20-9-7-19(8-10-20)25(32)28-26-23(24(27)31)21-11-12-29(18(5)6)15-22(21)35-26/h7-10,16-18H,11-15H2,1-6H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRHTGVRGQZLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to ensure high yield and purity. Optimization of reaction conditions and the use of efficient purification methods are essential for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with modified functional groups, while substitution reactions may result in the formation of new compounds with different substituents .

Scientific Research Applications

2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties (IR, NMR, MS)
Target Compound Thieno[2,3-c]pyridine Bis(2-methylpropyl)sulfamoyl, propan-2-yl, carboxamide ~540 (estimated) Not reported in evidence; expected IR peaks: ~3350 cm⁻¹ (NH), ~1650 cm⁻¹ (C=O)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, nitrile 386 IR: 3436 cm⁻¹ (NH), 2219 cm⁻¹ (CN); NMR: δ 2.24–2.37 (CH₃); MS: m/z 386 (M⁺)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl, nitrile 403 IR: 3423 cm⁻¹ (NH), 2209 cm⁻¹ (CN); NMR: δ 2.24 (CH₃), 8.01 (=CH); MS: m/z 403 (M⁺)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl, nitrile, ketone 318 IR: 3217 cm⁻¹ (NH), 2220 cm⁻¹ (CN), 1719 cm⁻¹ (C=O); MS: m/z 318 (M⁺)

Key Observations:

  • Core Heterocycles: The target compound’s thienopyridine core differs from the thiazolopyrimidine (11a, 11b) and pyrimidoquinazoline (12) systems in the evidence. Thienopyridines are less common in the provided examples but offer unique electronic properties for target binding .
  • Functional Groups: The target’s bis(2-methylpropyl)sulfamoyl group is absent in compounds 11a, 11b, and 12, which instead feature nitriles or ketones. Sulfamoyl groups are known to enhance solubility and metabolic stability compared to nitriles, which may improve pharmacokinetics .

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